Lovastatin
Overview
Description
Lovastatin is a statin medication primarily used to treat high blood cholesterol and reduce the risk of cardiovascular disease. It is a fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus. This compound works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver .
Mechanism of Action
Target of Action
Lovastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA Reductase . By binding to this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol . This results in a decrease in the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .
Biochemical Pathways
This compound affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, this compound disrupts this pathway, leading to a reduction in the levels of these lipids .
Pharmacokinetics
This compound is administered orally and is converted to its active form in the liver . It has a bioavailability of less than 5% . This compound is metabolized by cytochrome P450 (CYP) 3A4 and CYP2C8 in the liver . It is highly bound (>95%) to human plasma proteins due to its lipophilicity . This compound is eliminated primarily through the feces (83%), with minimal renal excretion (10%) .
Result of Action
The primary molecular effect of this compound is the reduction of cholesterol levels in the body . At the cellular level, this compound has been shown to induce changes in cellular hyperpolarization and intracellular calcium distributions, and increase gap junction intercellular communication (GJIC) function . These effects may result in changes in the downstream signal cascade, inhibiting the growth of certain cells .
Action Environment
Environmental factors can influence the action of this compound. For instance, reactive oxygen species (ROS) regulation has been identified as a new mechanism that regulates this compound biosynthesis . Additionally, unexpected environmental stimuli such as quorum sensing-type molecules and support stimuli have been found to induce the synthesis of this compound . The presence of other drugs can also affect the action of this compound, as it is known to interact with 307 drugs .
Biochemical Analysis
Biochemical Properties
Lovastatin plays a crucial role in biochemical reactions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . By competitively inhibiting HMG-CoA reductase, this compound reduces the production of mevalonate and subsequently lowers cholesterol levels . This compound interacts with various biomolecules, including proteins and enzymes involved in lipid metabolism and transport, such as LDL and very low-density lipoprotein (VLDL) .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It inhibits cell proliferation and regulates cancer cell signaling pathways, thereby inducing apoptosis and cell cycle arrest . This compound also affects macrophages by reducing the expression of pro-inflammatory genes and decreasing the secretion of inflammatory cytokines . These cellular effects contribute to its therapeutic benefits in cardiovascular and cancer treatments .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway . The reduction in mevalonate levels leads to decreased cholesterol synthesis and increased uptake of LDL from the bloodstream . Additionally, this compound’s inhibition of HMG-CoA reductase affects the production of other important biomolecules derived from mevalonate, such as isoprenoids, which play roles in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function can vary . For example, prolonged exposure to this compound can lead to muscle and liver-related symptoms in some patients . These temporal effects highlight the importance of monitoring this compound’s impact over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound effectively reduces cholesterol levels without significant adverse effects . Higher doses can lead to toxic effects, such as increased risk of osteoporosis and muscle damage . These dosage-dependent effects underscore the need for careful dosage optimization in clinical settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, where it inhibits HMG-CoA reductase . This inhibition reduces the production of mevalonate and subsequently decreases cholesterol synthesis . This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The main pathway of elimination is through biliary excretion mediated by ABC transporters . These metabolic pathways are crucial for understanding this compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It is highly bound to plasma proteins, which facilitates its transport in the bloodstream . This compound can cross the blood-brain barrier and placenta, indicating its wide distribution in the body . The drug’s lipophilicity also contributes to its ability to penetrate cell membranes and reach target tissues . Understanding these transport and distribution mechanisms is essential for predicting this compound’s therapeutic and side effects .
Subcellular Localization
This compound’s subcellular localization affects its activity and function . In dynamic culture conditions, this compound is found both intra- and extracellularly, with higher extracellular localization due to easier mass transfer . The drug’s localization within specific cellular compartments can influence its efficacy and interactions with other biomolecules . For example, this compound’s presence in the endoplasmic reticulum is critical for its inhibitory action on HMG-CoA reductase . Understanding these localization patterns helps in optimizing this compound’s therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lovastatin is produced through various fermentation strategies, including surface fermentation, solid-state fermentation, and submerged fermentation. For large-scale commercial production, submerged fermentation is commonly used in batch and fed-batch modes . The process involves the use of a rich nutrient broth to facilitate the production of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using submerged fermentation with Aspergillus terreus strains. The fermentation process is optimized to enhance the yield of this compound by adjusting parameters such as pH, temperature, and nutrient concentration .
Chemical Reactions Analysis
Types of Reactions: Lovastatin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under neutral, acidic, and basic conditions to form this compound hydroxyacid.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions of this compound are not extensively documented, but these reactions are typical for many organic compounds.
Major Products Formed: The primary product formed from the hydrolysis of this compound is this compound hydroxyacid .
Scientific Research Applications
Comparison with Similar Compounds
Lovastatin belongs to the statin class of medications, which includes other compounds such as atorvastatin, simvastatin, pravastatin, rosuvastatin, and fluvastatin . While all statins work by inhibiting hydroxymethylglutaryl-coenzyme A reductase, they differ in their chemical structures, potency, and pharmacokinetic properties . For example:
Atorvastatin: Known for its high potency and long half-life.
Simvastatin: A semisynthetic derivative of this compound with similar properties.
Pravastatin: Less lipophilic and has fewer drug interactions.
Rosuvastatin: Highly potent with a long half-life.
Fluvastatin: Less potent but well-tolerated.
This compound is unique in being one of the first statins discovered and is derived from a natural fermentation process .
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZOHLXUXFIOCF-BXMDZJJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020784 | |
Record name | Lovastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lovastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 0.4X10-3 mg/mL at 25 °C, Insoluble in water, Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20, Practically insoluble in hexane, Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol, 2.43e-02 g/L | |
Record name | Lovastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lovastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lovastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lovastatin is a lactone which is readily hydrolyzed _in vivo_ to the corresponding β-hydroxyacid and strong inhibitor of HMG-CoA reductase, a hepatic microsomal enzyme which catalyzes the conversion of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A ) to mevalonate, an early rate-limiting step in cholesterol biosynthesis. At therapeutic lovastatin doses, HMG-CoA reductase is not completely blocked, thereby allowing biologically necessary amounts of mevalonate to be available. Because the conversion of HMG-CoA to mevalonate is an early step in the biosynthetic pathway for cholesterol, therapy with lovastatin would not be expected to cause an accumulation of potentially toxic sterols. Lovastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increase hepatic uptake of LDL. Lovastatin also inhibits hepatic synthesis of very low density lipoprotein (VLDL). The overall effect is a decrease in plasma LDL and VLDL and a significant reduction in the risk of development of CVD and all-cause mortality. A significant effect on LDL-C reduction was seen within 2 weeks of initiation of lovastatin, and the maximum therapeutic response occurred within 4-6 weeks. The response was maintained during continuation of therapy. Single daily doses given in the evening were more effective than the same dose given in the morning, perhaps because cholesterol is synthesized mainly at night. When therapy with lovastatin is stopped, total cholesterol has been shown to return to pre-treatment levels. In vitro and in vivo animal studies also demonstrate that lovastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation. Lovastatin has been reported to have beneficial effects on certain cancers. This includes a multi-factorial stress-triggered cell death (apoptosis) and DNA degradation response in breast cancer cells. It has also been shown to inhibit histone deacetylase 2 (HDAC2) activity and increase the accumulation of acetylated histone-H3 and the expression of p21(WAF/CIP) in human cancer cells, suggesting that statins might serve as novel HDAC inhibitors for cancer therapy and chemoprevention., The 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors (statins), atorvastatin, cerivastatin, fluvastatin, pravastatin, lovastatin and simvastatin, reduce atherogenesis and cardiovascular morbidity. Besides, there is growing evidence that statins have immunomodulatory activities. Statins downregulate the expression of adhesion molecules, intercellular adhesion molecule-1 (ICAM-1), monocyte chemotactic protein-1 (MAC-1) and lymphocyte function-associated antigen-1 (LFA-1), on leucocytes and endothelial cells and, through binding to LFA-1, interfere with ICAM-1-LFA-1 interaction, which is crucial for activation of lymphocytes by antigen-presenting cells, ingress of leucocytes into the inflammation sites and immunologic cytotoxicity. Statins inhibit the inducible expression of major histocompatibility complex class II in several cell types including macrophages and downregulate the expression of T-helper-1 (Th1) chemokine receptors on T cells, leading further to inhibition of activation of lymphocytes and their infiltration into the inflammation sites. Statins block the induction of inducible nitric oxide synthase and the expression of several proinflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma in macrophages and possess antioxidant effects. These agents inhibit the proliferation of immunocytes and the activation of natural killer cells., Lovastatin, is a cholesterol-lowering agent isolated from a strain of Aspergillus terreus. After oral ingestion, lovastatin, which is an inactive lactone, is hydrolyzed to the corresponding beta-hydroxy acid form. This principal metabolite is a specific inhibitor of 3-hydroxy-3- methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and ratelimiting step in the biosynthesis of cholesterol., Lovastatin is a member of Statins, which are beneficial in a lot of immunologic cardiovascular diseases and T cell-mediated autoimmune diseases. Kv1.3 channel plays important roles in the activation and proliferation of T cells, and have become attractive target for immune-related disorders. The present study was designed to examine the block effect of Lovastatin on Kv1.3 channel in human T cells, and to clarify its new immunomodulatory mechanism. We found that Lovastatin inhibited Kv1.3 currents in a concentration- and voltage-dependent manner, and the IC50 for peak, end of the pulse was 39.81 +/- 5.11, 6.92 +/- 0.95 uM, respectively. Lovastatin also accelerated the decay rate of current inactivation and negatively shifted the steady-state inactivation curves concentration-dependently, without affecting the activation curve. However, 30 uM Lovastatin had no apparent effect on KCa current in human T cells. Furthermore, Lovastatin inhibited Ca(2+) influx, T cell proliferation as well as IL-2 production. The activities of NFAT1 and NF-kB p65/50 were down-regulated by Lovastatin, too. At last, Mevalonate application only partially reversed the inhibition of Lovastatin on IL-2 secretion, and the siRNA against Kv1.3 also partially reduced this inhibitory effect of Lovastatin. In conclusion, Lovastatin can exert immunodulatory properties through the new mechanism of blocking Kv1.3 channel. | |
Record name | Lovastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00227 | |
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Record name | Lovastatin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |
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Color/Form |
White crystals, White crystals from acetone aqueous, A white, non-hygroscopic crystalline powder | |
CAS No. |
75330-75-5 | |
Record name | Lovastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75330-75-5 | |
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Record name | Lovastatin | |
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Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
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Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate. | |
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Record name | Lovastatin | |
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Record name | Lovastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
179 °C, MP: 174.5 °C (under nitrogen), 174.5 °C | |
Record name | Lovastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00227 | |
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Record name | Lovastatin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lovastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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